molecular formula C16H22BrN3O6 B8479129 Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate

Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate

Cat. No.: B8479129
M. Wt: 432.27 g/mol
InChI Key: FLEMZRIEIHNVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate is a complex organic compound with a pyrazine ring structure. This compound is characterized by the presence of a carboxylic acid group, a bromine atom, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate typically involves multiple steps. One common method starts with the bromination of pyrazinecarboxylic acid, followed by the introduction of the bis[(1,1-dimethylethoxy)carbonyl]amino group through a series of protection and deprotection steps. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activity.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a biochemical assay or its therapeutic effects in a medical application.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-pyrazinecarboxylic acid: This compound shares the pyrazine ring structure but lacks the bromine atom and the bis[(1,1-dimethylethoxy)carbonyl]amino group.

    Pyrazinecarboxylic acid: A simpler compound with a pyrazine ring and a carboxylic acid group, but without the additional functional groups present in Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of the bromine atom and the bis[(1,1-dimethylethoxy)carbonyl]amino group allows for unique interactions and reactions that are not possible with simpler pyrazine derivatives.

Properties

Molecular Formula

C16H22BrN3O6

Molecular Weight

432.27 g/mol

IUPAC Name

methyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-bromopyrazine-2-carboxylate

InChI

InChI=1S/C16H22BrN3O6/c1-15(2,3)25-13(22)20(14(23)26-16(4,5)6)11-10(12(21)24-7)19-9(17)8-18-11/h8H,1-7H3

InChI Key

FLEMZRIEIHNVLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(N=C1C(=O)OC)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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